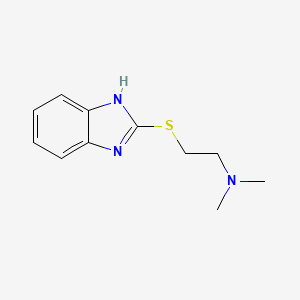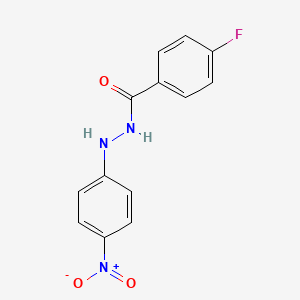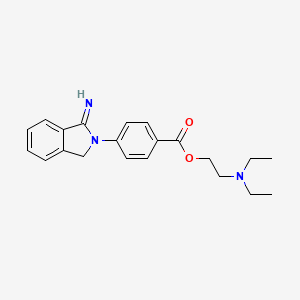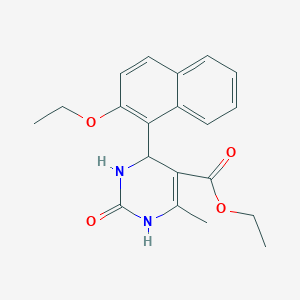![molecular formula C21H16O4 B3824354 (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone](/img/structure/B3824354.png)
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone
Vue d'ensemble
Description
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone, also known as HMN-214, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as indenoisoquinolines, which are known to have anticancer properties.
Mécanisme D'action
The mechanism of action of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone involves the inhibition of topoisomerase I. This enzyme is involved in the relaxation of DNA during replication and repair. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone binds to the enzyme and prevents it from carrying out its normal function. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of tumors in animal models. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for cancer treatment. However, one limitation of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment schedule for (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone.
Orientations Futures
There are several future directions for the study of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to improve the solubility of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone to make it more suitable for in vivo administration. Finally, clinical trials are needed to determine the safety and efficacy of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone in human patients.
Applications De Recherche Scientifique
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately result in cell death. (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-12-19(20(23)13-7-9-14(24-2)10-8-13)17-11-18(22)15-5-3-4-6-16(15)21(17)25-12/h3-11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENJMNKWZQEHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



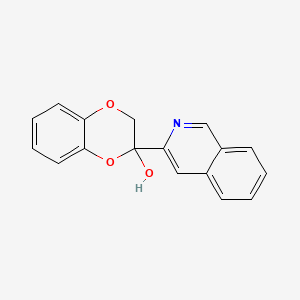


![1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine](/img/structure/B3824319.png)
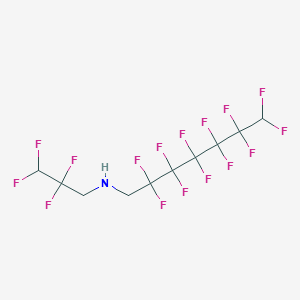

![3,3'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]diphenol](/img/structure/B3824339.png)

![2-chloro-3-{4-[(trifluoromethyl)thio]phenyl}propanenitrile](/img/structure/B3824347.png)
amino](phenyl)methyl]phosphonate](/img/structure/B3824374.png)
